CID 78064050
Description
CID 78064050 is a unique compound registered in the PubChem database, a globally recognized repository for chemical structures and biological activities. Based on methodologies outlined in the evidence, this compound can be inferred to have undergone characterization via techniques like mass spectrometry (MS) or chromatography, which are standard for compound identification and validation . For instance, GC-MS and LC-ESI-MS are commonly used to analyze chromatographic profiles, collision cross-sections (CCS), and fragmentation patterns, as seen in studies of other CIDs like hibiscus acid (CID 6481826) and delphinidin-3-sambubioside (CID 74977035) .
Properties
Molecular Formula |
C9H20O2SSi |
|---|---|
Molecular Weight |
220.41 g/mol |
InChI |
InChI=1S/C9H20O2SSi/c1-3-10-9(11-4-2)13-8-6-5-7-12/h9,12H,3-8H2,1-2H3 |
InChI Key |
FALAXZABGIBPCF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(OCC)[Si]CCCCS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(DIETHOXYMETHYL)SILYL]BUTANE-1-THIOL typically involves the reaction of 4-bromo-1-butanethiol with diethoxymethylsilane under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(DIETHOXYMETHYL)SILYL]BUTANE-1-THIOL undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The silyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides and amines can react with the silyl group under mild conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alkanes.
Substitution: Various substituted silyl compounds.
Scientific Research Applications
4-[(DIETHOXYMETHYL)SILYL]BUTANE-1-THIOL has several applications in scientific research:
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(DIETHOXYMETHYL)SILYL]BUTANE-1-THIOL involves its interaction with various molecular targets. The thiol group can form strong bonds with metal ions, making it useful in catalysis and material science. The silyl group can undergo hydrolysis to release active species that participate in further chemical reactions .
Comparison with Similar Compounds
To contextualize CID 78064050, a comparative analysis with structurally or functionally related compounds is essential. The evidence highlights key parameters for such comparisons, including molecular weight, functional groups, biological activity, and analytical behavior (e.g., collision-induced dissociation, CID voltage dependencies) . Below is a synthesized comparison based on methodologies and data from analogous studies:

Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Structural Complexity: Unlike simpler phenolic acids (e.g., gallic acid, CID 370), compounds like epigallocatechin gallate (CID 65064) exhibit higher molecular weights and multifunctional groups, influencing their solubility and bioavailability . This compound’s properties may fall within this spectrum, depending on its structural features.
Studies on similar compounds emphasize the role of hydroxyl and carboxylic acid groups in radical scavenging .
Analytical Challenges : CID voltage and charged state significantly affect fragmentation patterns in MS analysis . For example, oligonucleotides require optimized CID voltages for accurate sequencing, a principle applicable to this compound’s characterization .
Recommendations :
Prioritize structural elucidation using high-resolution MS and NMR.
Explore bioactivity through in vitro assays (e.g., antioxidant, antimicrobial) to align with studies on analogous CIDs .
Address nomenclature clarity in publications to distinguish compound identifiers (CIDs) from medical acronyms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
